"Falintolol, (Z)-" chemical structure and properties
"Falintolol, (Z)-" chemical structure and properties
(Z)-Falintolol , a beta-adrenergic receptor antagonist, presents a unique chemical structure characterized by an oxime ether moiety. This technical guide provides a comprehensive overview of its chemical structure, properties, and the current understanding of its mechanism of action, supported by available experimental data.
Chemical Structure and Properties
(Z)-Falintolol, systematically named (Z)-1-(tert-butylamino)-3-{[(1-cyclopropylethylidene)amino]oxy}propan-2-ol , is an organic compound with the molecular formula C₁₂H₂₄N₂O₂.[1] Its structure features a propan-2-ol backbone, a common feature in beta-blockers, substituted with a tert-butylamino group and an oxime ether linked to a cyclopropyl methyl ketone. The "(Z)-" designation specifies the stereochemistry at the carbon-nitrogen double bond of the oxime.
Chemical Structure:
Falintolol exists as a racemic mixture of its syn- and anti-isomers, with the syn-isomer corresponding to the (Z) configuration and the anti-isomer to the (E) configuration. In its synthesized form, it is typically found as a mixture of these geometric isomers, predominantly in an 8:2 ratio of syn- to anti-isomers.[2]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [1] |
| Molar Mass | 228.336 g/mol | [3] |
| XLogP3 | 0.9 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 4 | |
| Rotatable Bond Count | 8 |
Mechanism of Action: Beta-Adrenergic Antagonism
(Z)-Falintolol functions as a beta-adrenergic receptor antagonist . Beta-adrenergic receptors (β-ARs) are a class of G protein-coupled receptors that are activated by catecholamines like adrenaline (epinephrine) and noradrenaline (norepinephrine). The antagonism of these receptors by beta-blockers leads to the inhibition of downstream signaling pathways, resulting in various physiological effects, primarily on the cardiovascular system.
The canonical signaling pathway initiated by the activation of β-ARs involves the following steps:
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Ligand Binding: Endogenous catecholamines bind to the β-AR.
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G-Protein Activation: The receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. The Gαs subunit dissociates and exchanges GDP for GTP.
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Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase.
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cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
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Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits.
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Cellular Response: Activated PKA phosphorylates various intracellular proteins, leading to the physiological response, such as increased heart rate and contractility.
As a beta-adrenergic antagonist, (Z)-Falintolol competitively binds to β-ARs, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling cascade.
Signaling Pathway Diagram
Experimental Protocols
Analytical Determination of Falintolol in Whole Blood
A selective gas chromatographic method with electron-capture detection (GC-ECD) has been developed for the quantification of Falintolol and the resolution of its geometric isomers in whole blood.
Methodology:
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Sample Preparation:
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To 0.1 mL of whole blood, add an internal standard (a related oxime ether compound).
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Perform a solvent extraction under alkaline conditions to separate the unchanged Falintolol and the internal standard from the blood matrix.
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Derivatization:
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Derivatize the extracted analytes with heptafluorobutyric anhydride. This step enhances the volatility and thermal stability of the compounds for GC analysis and introduces an electron-capturing group for sensitive detection by ECD.
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Gas Chromatography:
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Column: SE-30 capillary quartz column.
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Detector: Nickel-63 electron-capture detector (ECD).
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The method is capable of resolving the syn- and anti-isomers of Falintolol.
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Quantification:
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Due to comparable chromatographic responses of the syn- and anti-isomers, the sum of the two geometric isomers is used for the quantification of total Falintolol in blood.
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The method has a lower limit of quantification of 0.05 µg of Falintolol per 0.1 mL of blood.
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Experimental Workflow Diagram
Pharmacological Studies
Preclinical investigations have explored the therapeutic potential of Falintolol, particularly in the context of glaucoma treatment.
In Vivo Study: Ocular Hypotensive Effects
A study in conscious albino rabbits with alpha-chymotrypsin-induced ocular hypertension demonstrated that topical administration of Falintolol (0.25% and 0.5% solutions) produced a reduction in intraocular pressure (IOP) comparable to that of timolol, a commonly used beta-blocker for glaucoma. Notably, Falintolol exhibited a longer duration of activity compared to timolol.
The study also evaluated the safety profile of topically applied Falintolol, with a focus on potential systemic side effects. The transport rate of Falintolol through the isolated bovine cornea was found to be linear for up to three hours and twice as fast as timolol between three and six hours. The results indicated that Falintolol did not produce significant side effects on pupil size, the cornea, or heart rate when administered topically, suggesting its potential as an effective and safe agent for open-angle glaucoma therapy.
Synthesis
While a detailed, step-by-step protocol for the synthesis of (Z)-Falintolol is not publicly available, the general synthesis of beta-adrenergic blocking oxime ethers involves a two-step process:
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Formation of the Oxime: Reaction of a suitable ketone (in this case, cyclopropyl methyl ketone) with hydroxylamine to form the corresponding oxime. The reaction conditions can be controlled to favor the formation of the (Z)-isomer.
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O-Alkylation: The resulting oxime is then O-alkylated with an appropriate epoxide, such as N-(2,3-epoxypropyl)-tert-butylamine, in the presence of a base. This reaction introduces the 2-hydroxy-3-(tert-butylamino)propyl side chain characteristic of many beta-blockers.
Further research and access to primary literature are required to delineate the specific reaction conditions, catalysts, and purification methods used to obtain (Z)-Falintolol with high purity and stereoselectivity.
Conclusion
(Z)-Falintolol is a beta-adrenergic receptor antagonist with a distinct chemical structure containing an oxime ether. Its mechanism of action is consistent with other beta-blockers, involving the competitive inhibition of the beta-adrenergic signaling pathway. While comprehensive data on its physicochemical properties and a detailed synthesis protocol are limited in publicly accessible literature, analytical methods for its determination in biological fluids have been established. Preclinical studies have shown its potential as a topical treatment for glaucoma with a favorable safety profile. Further research is warranted to fully characterize its pharmacological profile and explore its therapeutic applications.
